molecular formula C19H17N3O3S B2484465 N-(6-Nitrobenzothiazol-2-YL)(phenylcyclopentyl)formamide CAS No. 1023556-73-1

N-(6-Nitrobenzothiazol-2-YL)(phenylcyclopentyl)formamide

Cat. No.: B2484465
CAS No.: 1023556-73-1
M. Wt: 367.42
InChI Key: LFDPRPNLYNHVKL-UHFFFAOYSA-N
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Description

N-(6-Nitrobenzothiazol-2-YL)(phenylcyclopentyl)formamide is a benzothiazole derivative characterized by a nitro group at the 6-position of the benzothiazole ring and a phenylcyclopentyl moiety linked via a formamide group. Benzothiazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-17(19(10-4-5-11-19)13-6-2-1-3-7-13)21-18-20-15-9-8-14(22(24)25)12-16(15)26-18/h1-3,6-9,12H,4-5,10-11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDPRPNLYNHVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to the Benzothiazole Core

The 6-nitrobenzothiazole backbone serves as the foundational structure for this compound. A critical precursor, 2-amino-6-nitrobenzothiazole , is synthesized via nitration and cyclization reactions.

Nitration of Benzothiazole Derivatives

Nitration of 2-aminobenzothiazole using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C yields 2-amino-6-nitrobenzothiazole. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the para position relative to the amine.

Reaction Conditions :

  • Nitrating Agent : 65% HNO₃ (1.2 equiv) in H₂SO₄.
  • Temperature : 0–5°C to minimize over-nitration.
  • Workup : Neutralization with aqueous NaOH to pH 10–12, followed by filtration.

This method achieves yields of 70–80%, though purity requires recrystallization from ethanol.

Formation of the Phenylcyclopentylcarboxamide Moiety

The phenylcyclopentyl group is introduced via amide bond formation between 2-amino-6-nitrobenzothiazole and 1-phenylcyclopentane-1-carboxylic acid.

Carboxylic Acid Activation

The carboxylic acid is activated to enhance electrophilicity for nucleophilic attack by the amine. Common methods include:

Acid Chloride Formation

Treatment of 1-phenylcyclopentane-1-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride. This intermediate reacts with 2-amino-6-nitrobenzothiazole in anhydrous dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature.

Typical Protocol :

  • Reagents : SOCl₂ (1.5 equiv), DCM, triethylamine (TEA, 2.0 equiv).
  • Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).
Coupling Agents

Alternative activation employs carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to prevent racemization.

Example :

  • Reagents : EDC (1.2 equiv), HOBt (1.1 equiv), DMF, 0°C → room temperature.
  • Yield : 70% after purification via preparative HPLC.

One-Pot Synthesis via Active Amide Intermediates

Recent protocols favor one-pot strategies to streamline synthesis.

Carbonyldiimidazole (CDI)-Mediated Coupling

CDI activates 1-phenylcyclopentane-1-carboxylic acid to form an imidazolide intermediate, which reacts directly with 2-amino-6-nitrobenzothiazole.

Procedure :

  • Activation : CDI (1.5 equiv) in DMF at 40°C for 1 hour.
  • Coupling : Add 2-amino-6-nitrobenzothiazole (1.0 equiv), heat to 60°C for 18 hours.
  • Workup : Dilute with water, extract with toluene, concentrate, and recrystallize from n-propanol.

Yield : 85–90% with >99.9% purity (HPLC).

Optimization and Scalability

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances solubility of intermediates, improving reaction rates.
  • Temperature : Reactions at 60°C achieve completion within 18 hours, whereas lower temperatures (25°C) require 48 hours.

Stoichiometry and Catalysis

  • Excess Amine : Using 1.2 equiv of 2-amino-6-nitrobenzothiazole compensates for steric hindrance from the phenylcyclopentyl group.
  • Catalytic Bases : N-Methylmorpholine (NMM) or TEA (2.0 equiv) neutralizes HCl byproducts, driving reactions to completion.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted starting materials.
  • Preparative HPLC : C18 column, acetonitrile/water gradient (70:30 → 95:5) isolates the target compound.

Recrystallization

Recrystallization from n-propanol yields needle-like crystals with >99.9% purity.

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 7.60–7.31 (m, 5H, phenyl), 6.99 (s, 1H, benzothiazole-H), 3.11–3.07 (m, 1H, cyclopentyl).
  • LC-MS : [M+H]⁺ = 368.4 m/z (calc. 367.4 g/mol).

Comparative Analysis of Methods

Method Conditions Yield Purity Reference
Acid Chloride + Amine SOCl₂, DCM, 0°C → RT 65–75% >95%
EDC/HOBt Coupling DMF, 0°C → RT 70% >90%
CDI One-Pot DMF, 60°C, 18 h 85–90% >99.9%

The CDI-mediated one-pot method offers superior yield and purity, making it preferable for industrial-scale synthesis.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky phenylcyclopentyl group slows amide bond formation. Mitigation includes:

  • Prolonged Reaction Times : 18–24 hours at 60°C.
  • High-Boiling Solvents : DMF (bp 153°C) facilitates elevated temperatures without evaporation.

Nitro Group Stability

The nitro group may degrade under strongly acidic or reducing conditions. Reactions are conducted in neutral or mildly basic media to preserve integrity.

Chemical Reactions Analysis

Types of Reactions

N-(6-Nitrobenzothiazol-2-YL)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzothiazole derivatives.

    Reduction: Formation of aminobenzothiazole derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

N-(6-Nitrobenzothiazol-2-YL)(phenylcyclopentyl)formamide has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Studies indicate that the compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the nitro group and the benzothiazole ring enhances its interaction with microbial targets, potentially disrupting their metabolic processes.
  • Anticancer Activity : Research has shown that this compound may inhibit cancer cell proliferation. Its mechanism of action could involve the induction of apoptosis in cancer cells through interactions with specific enzymes or receptors involved in cell cycle regulation.

Case Study: Anticancer Mechanism

In vitro studies have demonstrated that this compound can induce apoptosis in human cancer cell lines by activating intrinsic apoptotic pathways. This effect is attributed to the compound's ability to generate reactive oxygen species (ROS), leading to cellular stress and eventual cell death.

Chemical Synthesis and Research Applications

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules, which are essential in various chemical reactions:

  • Synthesis of Derivatives : The ability to modify the nitro group through reduction or substitution reactions allows for the creation of various derivatives with potentially enhanced biological activities.
  • Studying Reaction Mechanisms : Researchers use this compound to explore reaction mechanisms involving electrophilic substitutions, contributing to a deeper understanding of organic chemistry principles.

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Chemical Sensors : The compound's ability to interact with various chemical species can be harnessed for developing chemical sensors that detect specific analytes in environmental monitoring or industrial processes.
  • Advanced Materials Development : Its structural characteristics allow for potential applications in creating new materials with tailored properties for electronics or photonics.

Mechanism of Action

The mechanism of action of N-(6-Nitrobenzothiazol-2-YL)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The nitro group and benzothiazole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzothiazole Derivatives

N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives (European Patent EP3348550A1)
  • Structural Differences : These compounds feature a trifluoromethyl group at the 6-position of the benzothiazole ring and an acetamide linker instead of formamide. Substituents on the phenyl group include methoxy or trimethoxy groups (e.g., 3-methoxyphenyl, 3,4,5-trimethoxyphenyl) .
  • Functional Implications: The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the nitro group.
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • Structural Differences : The benzothiazole ring has a methoxy group at the 6-position, and the adamantyl group replaces phenylcyclopentyl. The acetamide linker is retained .
  • Functional Implications : Adamantyl groups confer rigidity and bulkiness, which may improve selectivity for hydrophobic binding pockets. Methoxy groups enhance electron-donating effects, contrasting with the nitro group’s electron-withdrawing nature .

Formamide-Containing Analogs

N-[2-trans-(4-hydroxyphenyl)ethenyl]formamide (Antarctic Penicillium Metabolites)
  • Structural Differences : Lacks the benzothiazole core but retains the formamide group linked to a hydroxyphenyl moiety .
  • Functional Implications : Demonstrates moderate alpha-glucosidase inhibition, suggesting formamide derivatives may target carbohydrate-metabolizing enzymes. However, the absence of the benzothiazole ring limits direct comparison .
FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide)
  • Structural Differences : Contains a nitro-furyl-thiazole core instead of nitrobenzothiazole .
  • Its carcinogenicity highlights the need to assess nitro group toxicity in related compounds .

Pharmacological and Metabolic Comparisons

Bioactivity

  • Nitrobenzothiazole Derivatives: Limited direct data exist for the target compound, but analogs like xanthocillins (benzothiazole-related metabolites) show potent Gram-negative antibacterial activity (e.g., against Acinetobacter baumannii) .
  • Trifluoromethylbenzothiazoles : Patent data suggest broad-spectrum applications, though specific activities are undisclosed .

Metabolic Pathways

  • Nitro Group Metabolism : The nitro group in FANFT undergoes cooxidative metabolism via prostaglandin endoperoxide synthetase, a pathway that may apply to nitrobenzothiazoles. Inhibitors like indomethacin could modulate this process .
  • Formamide Stability : Formamide-containing compounds (e.g., chrysonin) show variable metabolic stability depending on substituents, with hydroxyphenyl groups favoring glucuronidation .

Key Properties

Property Target Compound N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide 2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide
Lipophilicity (LogP) High (phenylcyclopentyl) Moderate-High (trifluoromethyl) High (adamantyl)
Electron Effects Strongly electron-withdrawing Moderate (trifluoromethyl) Electron-donating (methoxy)
Synthetic Route Likely via imidazole coupling Acetamide coupling Adamantyl-acetamide coupling
Metabolic Stability Moderate (nitro group risk) High (trifluoromethyl) High (adamantyl, methoxy)

Biological Activity

N-(6-Nitrobenzothiazol-2-YL)(phenylcyclopentyl)formamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 284.36 g/mol. The compound features a nitrobenzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with nitrobenzothiazole groups can inhibit bacterial growth. Specifically, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Research on similar nitrobenzothiazole derivatives indicates potential mechanisms involving apoptosis induction in cancer cells .
  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially impacting cancer metabolism or microbial resistance mechanisms .

The proposed mechanism of action for this compound includes:

  • Interaction with DNA : Nitro groups may facilitate the formation of reactive intermediates that can bind to DNA, leading to strand breaks and subsequent cellular apoptosis.
  • Enzyme Targeting : The compound may interact with key enzymes such as topoisomerases or kinases, disrupting normal cellular functions and promoting cell death in cancerous cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, which can lead to apoptosis .

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several nitrobenzothiazole derivatives, including this compound, against a panel of bacterial strains. Results indicated significant inhibition (IC50 values ranging from 5 to 20 µM) against gram-positive bacteria .
  • Cancer Cell Line Studies : In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus
AnticancerDecreased viability in MCF-7 cells
Enzyme InhibitionPotential inhibition of kinases

Q & A

Q. What synthetic methodologies are recommended for preparing N-(6-nitrobenzothiazol-2-YL)(phenylcyclopentyl)formamide?

The synthesis typically involves multi-step reactions starting from benzothiazole derivatives. For example, nitrobenzothiazole intermediates can be functionalized via nucleophilic substitution or condensation reactions. A common approach includes:

  • Step 1 : Preparation of 6-nitrobenzothiazol-2-amine via nitration of benzothiazole precursors under controlled acidic conditions.
  • Step 2 : Coupling with phenylcyclopentyl carbonyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product.
    Reaction optimization may require adjusting solvent polarity and temperature to improve yields .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, the nitro group (-NO₂) in the benzothiazole ring causes distinct deshielding in aromatic protons.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal diffraction resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking). SHELX software is widely used for refinement .

Q. How can researchers assess the purity of this compound?

  • HPLC : Reverse-phase chromatography with UV detection at λ = 254 nm.
  • Melting Point Analysis : Sharp melting points (e.g., 485–486 K) indicate high crystallinity.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound in anticancer research?

  • Substituent Variation : Modify the phenylcyclopentyl group to assess steric/electronic effects on bioactivity.
  • Biological Assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) to correlate structural features with IC₅₀ values.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or tubulin .

Q. What strategies resolve discrepancies in biological activity data across different studies?

  • Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration).
  • Dose-Response Validation : Repeat experiments with triplicate measurements and statistical analysis (e.g., ANOVA).
  • Metabolic Stability Testing : Evaluate compound degradation in plasma using LC-MS to rule out false negatives .

Q. How can X-ray crystallography address challenges in refining the compound’s crystal structure?

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small-molecule crystals.
  • SHELXL Refinement : Apply restraints for disordered atoms (e.g., phenylcyclopentyl groups) and validate with R-factor convergence (<5%).
  • Hydrogen Bond Analysis : Identify key interactions (e.g., N–H⋯O) stabilizing the lattice, which may influence solubility .

Q. What synthetic routes optimize yield for large-scale research applications?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for nitro-group reduction steps.
  • Flow Chemistry : Continuous reactors improve efficiency for steps requiring precise temperature control (e.g., cyclization).
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. How do steric effects from the phenylcyclopentyl group influence reactivity in downstream derivatization?

  • Steric Hindrance : Bulky substituents may slow nucleophilic attacks (e.g., acylation) at the formamide nitrogen.
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to temporarily shield reactive sites during functionalization.
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .

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